molecular formula C22H21ClN4O3S B2451541 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226457-46-0

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2451541
CAS No.: 1226457-46-0
M. Wt: 456.95
InChI Key: ZDEDBYKCINJKOT-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel Synthesis Methods : The development of convenient approaches for synthesizing aminobenzo[b]thiophenes and other heterocyclic compounds, demonstrating the significance of these methods in creating pharmacologically active molecules (Androsov et al., 2010).
  • Antibacterial and Antifungal Activities : Various studies have synthesized and evaluated imidazole and piperidine derivatives for their antimicrobial properties, showcasing their potential as broad-spectrum antibacterial and antifungal agents (Gan et al., 2010); (Merugu et al., 2010).
  • Antioxidant Activities : The design and synthesis of thiazole analogues with urea, thiourea, and selenourea functionality have been investigated for their antioxidant activities, suggesting the potential of such compounds in mitigating oxidative stress-related conditions (Reddy et al., 2015).

Structural Characterization and Electrocatalysis

  • Crystal Structure Analysis : Structural characterization of side products in the synthesis of new drug candidates, illustrating the importance of understanding compound structures in drug development processes (Eckhardt et al., 2020).
  • Electrochemical Applications : The synthesis of copolymers for electrochemical studies, highlighting the potential use of imidazole derivatives in developing materials with specific electrochromic properties (Soylemez et al., 2015).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c23-17-7-9-18(10-8-17)26-20(16-5-4-6-19(13-16)27(29)30)14-24-22(26)31-15-21(28)25-11-2-1-3-12-25/h4-10,13-14H,1-3,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEDBYKCINJKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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